3-(methoxymethyl)benzoic Acid

Description

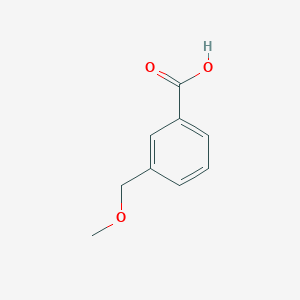

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBMOTGPFVLBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407071 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32194-76-6 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid: Current Knowledge and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Methoxymethyl)benzoic acid (CAS No. 32194-76-6) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety for derivatization (e.g., esterification, amidation) and a methoxymethyl group, offers a unique combination of functionalities. This guide aims to provide a comprehensive overview of the known chemical properties, synthetic strategies, and reactivity of this compound. However, it is important to note that publicly available experimental data on this compound is limited. This document synthesizes the available information, drawing parallels from closely related analogues to provide a scientifically grounded resource.

Core Chemical and Physical Properties

A thorough review of scientific databases and chemical supplier information reveals a notable lack of experimentally determined physical properties for this compound. The data presented in this section are primarily computed, providing theoretical estimates.

Structure and Identification

The foundational structure of this compound is a benzene ring substituted with a carboxylic acid group and a methoxymethyl group at the meta position.

Figure 2. Synthetic pathway to this compound.

Experimental Protocols

Rationale: This step involves the radical substitution of a benzylic hydrogen with bromine. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, and a radical initiator is required to start the reaction.

Materials:

-

m-Toluic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add m-toluic acid and the solvent.

-

Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl signal of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

The crude 3-(bromomethyl)benzoic acid can be purified by recrystallization.

Rationale: This is a classic Williamson ether synthesis, an Sₙ2 reaction where the methoxide ion acts as a nucleophile, displacing the bromide from the benzylic position. Methanol serves as both the solvent and the source of the methoxide upon reaction with a strong base like sodium.

Materials:

-

3-(Bromomethyl)benzoic acid

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere in a round-bottom flask. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Once the sodium has completely reacted, add a solution of 3-(bromomethyl)benzoic acid in anhydrous methanol dropwise to the sodium methoxide solution at room temperature. A brief description of this step involves dissolving 12 g (55.75 millimoles) of 3-bromomethyl-benzoic acid in 10 ml of anhydrous methanol and adding 22.30 ml of sodium methylate (concentration 5 millimoles/ml) dropwise.[1]

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

After the reaction is complete, carefully quench any remaining sodium methoxide with water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Purify the crude this compound by recrystallization.

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, this section provides predicted data and analysis based on the known spectral properties of related compounds.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (-C₆H₄-) | 7.2 - 8.0 | Multiplet | 4H |

| Benzylic (-CH₂-) | ~4.5 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~170 |

| Aromatic (C -COOH) | ~130-135 |

| Aromatic (C -CH₂OCH₃) | ~138-142 |

| Aromatic (-C H-) | 128-132 |

| Benzylic (-C H₂-) | ~74 |

| Methoxy (-OC H₃) | ~58 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of H-bonding |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C-O (Ether) | 1050-1150 | Strong |

| Aromatic C=C | 1450-1600 | Medium to weak |

| Aromatic C-H | 3000-3100 | Medium to weak |

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group, the methoxymethyl group, and the carboxylic acid group.

Table 6: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 166 | [M]⁺ |

| 151 | [M - CH₃]⁺ |

| 135 | [M - OCH₃]⁺ |

| 121 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two main functional groups: the carboxylic acid and the benzyl methyl ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of transformations, making this compound a useful intermediate in drug discovery and materials science.

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base.

Figure 3. General esterification reaction.

Amide derivatives can be synthesized through the reaction of this compound with an amine, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Figure 4. General amide bond formation.

Reactivity of the Methoxymethyl Group

The benzyl methyl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions or through hydrogenolysis. This stability allows for selective reactions at the carboxylic acid group.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store at room temperature or as recommended by the supplier.[3]

Conclusion

This compound is a bifunctional molecule with potential for further chemical elaboration. While a comprehensive experimental dataset for this specific compound is not currently available in the public domain, its synthesis and reactivity can be reliably predicted based on well-established principles of organic chemistry and data from closely related analogues. The synthetic protocols and predicted spectral data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental characterization of this molecule would be a valuable contribution to the chemical literature.

References

-

PubChem. This compound. [Link]

-

ChemSrc. Methyl 3-(chloromethyl)benzoate. [Link]

-

PrepChem. Preparation of 3-methoxymethyl-benzoic acid. [Link]

Sources

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)benzoic acid (CAS No. 32194-76-6) is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive carboxylic acid group and a methoxymethyl substituent, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, with a focus on its utility for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl and ether oxygens) influences its physical properties, such as its melting point and solubility.

| Property | Value | Source(s) |

| CAS Number | 32194-76-6 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | 289.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.177 g/cm³ (Predicted) | [3] |

| LogP | 1.5312 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and well-documented method involves the nucleophilic substitution of a benzylic halide with a methoxide source.

Primary Synthetic Route: Nucleophilic Substitution of 3-(Bromomethyl)benzoic Acid

This method provides a direct and efficient pathway to the target molecule. The causality behind this experimental choice lies in the high reactivity of the benzylic bromide towards nucleophilic attack by the methoxide ion.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

-

Dissolution: Dissolve 12 g (55.75 mmol) of 3-(bromomethyl)benzoic acid in 10 ml of anhydrous methanol.

-

Addition of Nucleophile: To the solution, add 22.30 ml of sodium methylate (5 mmol/ml concentration) dropwise. The use of sodium methylate provides a strong nucleophile (methoxide) to displace the bromide.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is typically quenched with water and acidified to protonate the carboxylate. The product can then be extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (Ar-H): Signals are expected in the range of 7.4-8.1 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Benzylic Protons (-CH₂-): A singlet is expected around 4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (120-140 ppm). The carbon attached to the carboxylic acid group (C1) and the carbon attached to the methoxymethyl group (C3) will have distinct chemical shifts from the other aromatic carbons.

-

Benzylic Carbon (-CH₂-): The benzylic carbon signal is anticipated around 70-75 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should appear further upfield, typically in the range of 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch (Ether): A distinct C-O stretching vibration for the methoxymethyl group is expected in the fingerprint region, typically around 1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (166.17).

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) and water (-H₂O, 18 Da). For this compound, fragmentation of the methoxymethyl side chain is also expected, such as the loss of a methoxy radical (-OCH₃, 31 Da) or a formaldehyde molecule (-CH₂O, 30 Da).

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecular architectures.

Caption: Reactivity and synthetic applications of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or with a coupling agent yields the corresponding esters. This is a common strategy for prodrug synthesis or for modifying the solubility and pharmacokinetic properties of a molecule.

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride (using, for example, SOCl₂) provides a wide range of amides. This is a fundamental reaction in the synthesis of many drug candidates.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(methoxymethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Methoxymethyl Group and Aromatic Ring

The methoxymethyl group is generally stable under many reaction conditions, making it a useful substituent. The aromatic ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing carboxylic acid and methoxymethyl groups.

Applications as a Pharmaceutical Intermediate

Substituted benzoic acids are common structural motifs in a wide range of pharmaceuticals. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features are highly relevant to drug discovery. It can serve as a key intermediate in the synthesis of compounds targeting various therapeutic areas, including cardiovascular and central nervous system (CNS) disorders, as well as in the development of anti-inflammatory and analgesic agents.[5][6] The ability to modify both the carboxylic acid and the aromatic ring allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its well-defined reactivity and dual functional groups provide chemists with a powerful tool for the construction of complex molecular targets. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.

References

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy benzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 4962354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]

- 3. aobchem.com [aobchem.com]

- 4. chemscene.com [chemscene.com]

- 5. srinichem.com [srinichem.com]

- 6. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 3-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methoxymethyl)benzoic acid, focusing on its molecular structure, synthesis, definitive characterization through modern spectroscopic techniques, and its role as a versatile scaffold in medicinal chemistry. As a substituted benzoic acid, this compound represents a valuable building block for the synthesis of complex, biologically active molecules.

Core Molecular Identity & Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a methoxymethyl substituent at the meta- (3-) position of the benzene ring. This substitution pattern dictates its chemical reactivity and physical properties.

The fundamental structure consists of a carboxyl group (-COOH) and a methoxymethyl ether group (-CH₂OCH₃) attached to the aromatic ring. The carboxyl group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while the ether linkage within the methoxymethyl group is generally stable under physiological conditions.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 32194-76-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3][5] |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| Canonical SMILES | COCC1=CC(=CC=C1)C(=O)O | [1][2][5] |

| InChIKey | ZPBMOTGPFVLBMN-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 166.062994177 Da | [1] |

| Predicted XLogP3 | 1.3 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 |[1] |

Synthesis and Verification

The synthesis of this compound can be efficiently achieved through nucleophilic substitution on a suitable precursor, such as 3-(bromomethyl)benzoic acid. This approach leverages the well-established Williamson ether synthesis. The rationale for this choice is its high efficiency and the commercial availability of the starting materials. Verification of the final product's identity and purity is a critical, self-validating step achieved through the spectroscopic methods detailed in the subsequent section.

Protocol 2.1: Synthesis via Williamson Etherification

This protocol describes the synthesis from 3-(bromomethyl)benzoic acid and sodium methoxide.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(bromomethyl)benzoic acid (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: While stirring, add a solution of sodium methoxide in methanol (2.5 eq.) dropwise to the flask at room temperature. The causality here is the deprotonation of the carboxylic acid and subsequent nucleophilic attack by the methoxide ion on the benzylic bromide.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Acidification: Carefully quench the reaction by adding deionized water. Acidify the aqueous solution to a pH of 1-2 using 1M hydrochloric acid (HCl). This step re-protonates the carboxylate to yield the final benzoic acid product, which will precipitate out of the aqueous solution.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Drying & Characterization: Dry the purified product in a vacuum oven. The final validation of the molecular structure is performed using NMR, MS, and IR spectroscopy.

Caption: General workflow for the synthesis of this compound.

Definitive Structural Elucidation via Spectroscopic Methods

Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity, purity, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Predicted shifts are based on analogous structures and chemical shift theory)

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Proton | -COOH | ~11-13 | Broad Singlet | 1H | Acidic proton, highly deshielded, often exchanges with trace water. |

| Ar-H | ~8.0 | Singlet (or narrow t) | 1H | Aromatic proton between two substituents. | |

| Ar-H | ~7.8 | Doublet | 1H | Aromatic proton ortho to the carboxyl group. | |

| Ar-H | ~7.5 | Triplet | 1H | Aromatic proton meta to both groups. | |

| Ar-H | ~7.4 | Doublet | 1H | Aromatic proton ortho to the methoxymethyl group. | |

| -CH₂ -O- | ~4.5 | Singlet | 2H | Methylene protons adjacent to an oxygen and an aromatic ring. | |

| -O-CH₃ | ~3.4 | Singlet | 3H | Methyl protons of the methoxy group. | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | Rationale | ||

| Carbon | -C =O | ~168 | Carbonyl carbon of the carboxylic acid. | ||

| Ar-C -CH₂ | ~139 | Aromatic carbon attached to the methoxymethyl group. | |||

| Ar-C -COOH | ~132 | Aromatic carbon attached to the carboxyl group. | |||

| Ar-C H | ~130-131 | Aromatic methine carbons. | |||

| Ar-C H | ~128-129 | Aromatic methine carbons. | |||

| -C H₂-O- | ~74 | Methylene carbon of the ether linkage. | |||

| -O-C H₃ | ~58 | Methyl carbon of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used to induce characteristic fragmentation.[7]

-

Mass Analysis: Analyze the ions with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Results:

-

Molecular Ion: The primary observation in high-resolution MS would be the protonated molecule [M+H]⁺ at an m/z of approximately 167.0703, corresponding to the formula C₉H₁₁O₃⁺.

-

Fragmentation: Under EI conditions, characteristic fragmentation would include the loss of the methoxy radical (•OCH₃, M-31) and the loss of the methoxymethyl radical (•CH₂OCH₃, M-45).

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts [5]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.07027 | 132.3 |

| [M+Na]⁺ | 189.05221 | 140.2 |

| [M-H]⁻ | 165.05571 | 134.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Expected Characteristic Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1710-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1300-1200 cm⁻¹ (medium): C-O stretch of the carboxylic acid.

-

~1120-1085 cm⁻¹ (strong): C-O-C stretch of the ether linkage.[8]

-

~3100-3000 cm⁻¹ (medium) & ~1600-1450 cm⁻¹ (medium): Aromatic C-H and C=C stretching vibrations.

Role as a Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are privileged structures in drug discovery, serving as foundational scaffolds for a vast number of active pharmaceutical ingredients (APIs).[9] this compound is a valuable intermediate due to the strategic placement and reactivity of its functional groups.

-

Carboxylic Acid Handle: The -COOH group is a key reactive site. It can be readily converted into amides, esters, or other functional groups, allowing for the covalent linkage of the scaffold to other pharmacophores. This is a cornerstone of combinatorial chemistry and lead optimization.[10][11]

-

Meta-Substitution Pattern: The 1,3-substitution pattern provides a specific spatial orientation for attached molecular fragments, which is critical for precise binding to biological targets like enzymes or receptors.

-

Methoxymethyl Group: This group imparts specific physicochemical properties. It is moderately lipophilic and contains a hydrogen bond acceptor (the ether oxygen). It is generally metabolically stable but can be designed as a bioisostere for other functional groups to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. aobchem.com [aobchem.com]

- 5. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. srinichem.com [srinichem.com]

- 11. chemixl.com [chemixl.com]

An In-depth Technical Guide to the Synthesis of 3-(Methoxymethyl)benzoic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(methoxymethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols.

Introduction

This compound is a bifunctional molecule incorporating a carboxylic acid and a methoxymethyl group on a benzene ring. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other transformations, while the methoxymethyl group can influence solubility, metabolic stability, and binding interactions in a biological context. A robust and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the most direct and efficient synthetic route, while also exploring viable alternatives.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reaction proceeds between 3-(bromomethyl)benzoic acid and sodium methoxide.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability, high yields, and the ready availability of the starting materials. The benzylic bromide of 3-(bromomethyl)benzoic acid is highly activated towards SN2 displacement due to the electron-withdrawing nature of the adjacent benzene ring and carboxylic acid group. Sodium methoxide is a strong nucleophile and a readily available reagent. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions, and is easily removed post-reaction.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid. This backside attack leads to the displacement of the bromide ion, which is a good leaving group, in a single concerted step. The result is the formation of the ether linkage and sodium bromide as a byproduct.

Caption: SN2 mechanism of this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified synthetic procedure.[1]

Materials:

-

3-(bromomethyl)benzoic acid

-

Anhydrous methanol

-

Sodium methoxide solution (e.g., 25% in methanol)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 12 g (55.75 mmol) of 3-(bromomethyl)benzoic acid in 10 ml of anhydrous methanol.[1]

-

Addition of Sodium Methoxide: Cool the solution in an ice bath. To the stirred solution, add 22.30 ml of a 5 M sodium methoxide solution in methanol dropwise via a dropping funnel.[1] The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully add deionized water to the reaction mixture.

-

Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g or ml) | Moles (mmol) |

| 3-(Bromomethyl)benzoic acid | 215.04 | 12 g | 55.75 |

| Sodium Methoxide (5M solution) | 54.02 | 22.30 ml | 111.5 |

| This compound | 166.17 | - | - |

Table 1: Stoichiometry for the synthesis of this compound.

Precursor Synthesis: 3-(Bromomethyl)benzoic acid

The starting material, 3-(bromomethyl)benzoic acid, can be synthesized from 3-methylbenzoic acid via a free-radical bromination reaction.[2][3][4] This reaction is typically initiated by light or a radical initiator such as benzoyl peroxide, with N-bromosuccinimide (NBS) often used as the brominating agent to maintain a low concentration of bromine.[4]

Caption: Synthesis of 3-(bromomethyl)benzoic acid.

Alternative Synthetic Pathways

While the Williamson ether synthesis is the most direct route, other strategies can be employed, particularly if the starting materials for the primary route are unavailable.

From 3-Hydroxybenzoic Acid

This multi-step approach involves the protection of the carboxylic acid, methylation of the hydroxyl group, and subsequent deprotection.

-

Protection: The carboxylic acid of 3-hydroxybenzoic acid is first protected, commonly as a methyl or ethyl ester via Fischer esterification.[5][6] This prevents the acidic proton from interfering with the subsequent methylation step.

-

Methylation: The phenolic hydroxyl group is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).[5]

-

Deprotection: Finally, the ester protecting group is removed by hydrolysis (saponification) under basic conditions, followed by acidification to yield this compound.[5]

Caption: Synthesis from 3-hydroxybenzoic acid.

Oxidation of 3-(Methoxymethyl)toluene

If 3-(methoxymethyl)toluene is readily available, it can be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used to oxidize the benzylic methyl group to a carboxylic acid.[7][8] Care must be taken to control the reaction conditions to avoid over-oxidation or cleavage of the methoxymethyl ether.

From 3-Formylbenzoic Acid

This two-step sequence begins with the reduction of the aldehyde functionality, followed by ether formation.

-

Reduction: 3-Formylbenzoic acid can be selectively reduced to 3-(hydroxymethyl)benzoic acid using a mild reducing agent such as sodium borohydride (NaBH₄).[9][10][11]

-

Williamson Ether Synthesis: The resulting 3-(hydroxymethyl)benzoic acid can then be converted to this compound via a Williamson ether synthesis, as described previously, by first forming the alkoxide with a base and then reacting it with a methylating agent.

Conclusion

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis starting from 3-(bromomethyl)benzoic acid. This method is robust, high-yielding, and utilizes readily accessible reagents. Alternative pathways, originating from 3-hydroxybenzoic acid, 3-(methoxymethyl)toluene, or 3-formylbenzoic acid, provide valuable options depending on the availability of starting materials and the desired scale of the synthesis. The choice of the optimal synthetic route will ultimately be guided by factors such as cost, scalability, and the specific requirements of the research or development program.

References

- BenchChem. (n.d.). Protecting Group Strategies for the Carboxylic Acid in 2-(Chloromethyl)benzoic Acid: Application Notes and Protocols.

- PrepChem.com. (n.d.). Preparation of 3-methoxymethyl-benzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester.

- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.

- BenchChem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.

- Jasperse, J. (n.d.). Grignard Reaction.

- ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis.

- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- TCI EUROPE N.V. (n.d.). Williamson Ether Synthesis.

- Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- Santa Cruz Biotechnology. (n.d.). Benzoic acid 3-bromomethyl-phenyl ester.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- University of Wisconsin-River Falls. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Mohammed, W. T. (2025, January 1). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide.

- Jia, J., et al. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte fuer Chemie, 151(10), 1549-1555.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

- askIITians. (2025, March 11). How do you convert the following? Toluene to Benzoic acid.

- ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.

- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.

- BenchChem. (n.d.). Methyl 3-(bromomethyl)benzoate.

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- ResearchGate. (2025, August 6). One-step production of methoxymethyl benzene by selective oxidation of toluene in a electrochemical system assisted by SO 4 2−/Fe 2O 3 –MoO 3.

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.

- ChemicalBook. (2024, August 1). Preparation and Synthesis Method of Benzoic Acid.

- PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate.

- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.

- PubChem. (n.d.). CID 159698367 | C16H12O6.

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 3. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How do you convert the following? Toluene to Benzoic acid - askIITians [askiitians.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-ホルミル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Formylbenzoic acid 3-Carboxybenzaldehyde [sigmaaldrich.com]

- 11. 3-Formylbenzoic acid 3-Carboxybenzaldehyde [sigmaaldrich.com]

IUPAC name for 3-(methoxymethyl)benzoic acid

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, with the IUPAC name firmly established, is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, analytical methodologies for its characterization and quantification, and a discussion of its applications in research and drug development. By synthesizing information from established chemical principles and analogous compounds, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Physicochemical Properties

This compound (CAS No: 32194-76-6) is an organic compound featuring a benzoic acid core substituted with a methoxymethyl group at the meta-position.[1] This unique substitution pattern imparts a combination of lipophilic and hydrophilic characteristics, making it an attractive scaffold for the synthesis of diverse molecular architectures. The carboxylic acid group provides a reactive handle for amide bond formation, esterification, and other derivatizations, while the methoxymethyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.[2]

The fundamental physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 32194-76-6 | [3] |

| Appearance | White to off-white crystalline powder (predicted) | [2] |

| Monoisotopic Mass | 166.06299 Da | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, utilizing 3-(bromomethyl)benzoic acid as the starting material. The following protocol provides a detailed, step-by-step methodology for this transformation.

Synthetic Scheme

The overall synthetic pathway involves the displacement of the bromide ion from 3-(bromomethyl)benzoic acid by a methoxide ion, generated from sodium methoxide.

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

3-(Bromomethyl)benzoic acid

-

Sodium methoxide

-

Anhydrous methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.5 mmol) of 3-(bromomethyl)benzoic acid in 100 mL of anhydrous methanol.

-

Addition of Sodium Methoxide: While stirring, slowly add a solution of sodium methoxide in methanol (e.g., 25% w/w solution) in a slight molar excess (e.g., 1.1 equivalents, 51.15 mmol). The addition should be done at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

-

Spectroscopic Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. Below are the predicted spectroscopic data based on the compound's structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.[4]

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| Aromatic | ~8.0 - 7.4 | Multiplet | 4H | Ar-H |

| Methylene | ~4.5 | Singlet | 2H | -CH₂- |

| Methyl | ~3.4 | Singlet | 3H | -OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~170 | -COOH |

| Aromatic | ~140 - 128 | Ar-C |

| Methylene | ~74 | -CH₂- |

| Methyl | ~58 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are:[5][6]

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks around 2950-2850 cm⁻¹

-

C=O stretch (carbonyl): A strong, sharp peak around 1700-1680 cm⁻¹

-

C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹

-

C-O stretch (ether): A peak around 1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 166.[7]

Analytical Methods for Quality Control

To ensure the purity and concentration of this compound for research and development purposes, validated analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid to ensure the carboxylic acid is protonated). A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from the calibration curve.

Caption: Workflow for the analysis of this compound by HPLC.

Applications in Research and Drug Development

This compound serves as a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[2][8] Its bifunctional nature allows for selective modifications at either the carboxylic acid or the methoxymethyl group, enabling the generation of diverse chemical libraries for drug discovery screening.

A Scaffold for Medicinal Chemistry

The benzoic acid moiety is a well-established scaffold in medicinal chemistry, found in a wide range of approved drugs.[9] The introduction of the methoxymethyl group at the meta-position can be leveraged to fine-tune the physicochemical and pharmacological properties of a lead compound. For instance, it can:

-

Improve solubility: The ether oxygen can act as a hydrogen bond acceptor.

-

Enhance metabolic stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or an amide.

-

Modulate binding affinity: The methoxymethyl group can occupy a specific pocket in a biological target, leading to improved potency and selectivity.

Caption: this compound as a scaffold in drug discovery.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives have shown a wide range of therapeutic potential, including anticancer and antimicrobial activities.[9] Therefore, novel derivatives of this compound represent a promising avenue for the development of new therapeutic agents.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, methods for its analysis, and a discussion of its applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of versatile building blocks like this compound will be instrumental in the advancement of drug discovery and development.

References

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

-

Molbase. (n.d.). This compound|32194-76-6. Retrieved from [Link]

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 4962354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. aobchem.com [aobchem.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 7. Benzoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]

- 8. chemixl.com [chemixl.com]

- 9. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

An In-Depth Technical Guide to 3-(Methoxymethyl)benzoic Acid for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 3-(methoxymethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction

This compound is a substituted aromatic carboxylic acid that holds significance as a versatile building block in organic synthesis. Its unique structural features—a carboxylic acid group and a methoxymethyl substituent on the benzene ring—offer multiple reaction sites for the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its fundamental properties is crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 32194-76-6 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | ~4.2 (estimated based on benzoic acid) | |

| XLogP3 (Predicted) | 1.3 | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic substitution of 3-(bromomethyl)benzoic acid with sodium methoxide. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a benzyl ether.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

-

3-(Bromomethyl)benzoic acid

-

Anhydrous methanol

-

Sodium metal (or commercial sodium methoxide solution)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath as needed. Continue adding sodium in portions until the desired molar excess of sodium methoxide is achieved. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

-

Reaction: Dissolve 3-(bromomethyl)benzoic acid in a minimal amount of anhydrous methanol and add it dropwise to the freshly prepared sodium methoxide solution at room temperature with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified period (typically monitored by TLC for the disappearance of the starting material).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and transfer it to a separatory funnel.

-

Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Dry the crude product in a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the range of δ 7.2-8.0 ppm.

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is anticipated around δ 4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons should be observed around δ 3.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals between δ 125-140 ppm.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is predicted to be in the region of δ 70-75 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should give a signal around δ 58 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether): A distinct band in the region of 1050-1150 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxyl group (-COOH, m/z = 45). A prominent peak at m/z = 121 would correspond to the loss of the -OCH₃ group, and a peak at m/z = 135 would result from the loss of the methoxy group followed by the loss of a hydrogen atom.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The methoxymethyl group, being relatively stable, can influence the molecule's polarity, solubility, and metabolic stability. This compound can serve as a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of biological targets.

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic protocol, predicted spectral data for characterization, and essential safety information. Armed with this knowledge, researchers can confidently and effectively utilize this versatile building block in their scientific pursuits.

References

-

PubChem Compound Summary for CID 4962354, this compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 3-methoxymethyl-benzoic acid. [Link]

Sources

3-(methoxymethyl)benzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(methoxymethyl)benzoic Acid in Organic Solvents

Authored by: Your Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide focuses on the foundational principles of solubility, theoretical prediction methodologies, and robust experimental protocols to empower researchers to determine and optimize the solubility of this compound in various organic solvents. We will leverage data from structurally related benzoic acid derivatives to provide actionable insights and predictive frameworks.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound and its structural analogs are versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] The ability to control the solubility of such intermediates is paramount for efficient reaction kinetics, effective purification through crystallization, and the formulation of stable, bioavailable drug products.[5] Poor solubility can lead to significant challenges in process development, scale-up, and the ultimate therapeutic efficacy of a drug candidate.[6] This guide serves as a practical resource for scientists and researchers, offering a multi-faceted approach to understanding and manipulating the solubility of this compound.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility behavior. The structure of this compound, presented below, contains both polar and non-polar moieties that dictate its interactions with different solvents.

Chemical Structure:

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [7][8] |

| Molecular Weight | 166.17 g/mol | [7][8] |

| CAS Number | 32194-76-6 | [7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Computed LogP | 1.53 | [8] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Rotatable Bonds | 3 | [8] |

The presence of a carboxylic acid group confers acidic properties and the ability to act as a hydrogen bond donor and acceptor.[9] The benzene ring and the methoxymethyl group contribute to the molecule's lipophilicity. The interplay of these features suggests that this compound will exhibit varied solubility across a range of organic solvents.

Theoretical Frameworks for Solubility Prediction

Predictive models can offer valuable guidance in solvent selection, saving considerable time and resources in experimental screening.[10][11]

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental, albeit qualitative, predictor of solubility.[6] It suggests that a solute will have higher solubility in a solvent with similar polarity. For this compound, this implies:

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents like alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate) are expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid group.[9][12]

-

Moderate Solubility in Less Polar Solvents: Solvents such as dichloromethane and toluene may dissolve this compound to a lesser extent, primarily through dipole-dipole and van der Waals interactions with the aromatic ring and ether linkage.[12]

-

Low Solubility in Non-Polar Solvents: Alkanes like hexane are unlikely to be effective solvents.

Based on data for benzoic acid and its derivatives, a qualitative solubility profile can be anticipated.[9][12]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with the carboxylic acid. |

| Ethanol | Polar Protic | High | Hydrogen bonding with the carboxylic acid.[9][12] |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity for interaction with both polar and non-polar parts of the molecule.[12] |

| Dichloromethane | Moderately Polar | Moderate | Dipole-dipole interactions.[12] |

| Toluene | Non-Polar | Low to Moderate | Favorable interactions with the benzene ring.[12] |

| Hexane | Non-Polar | Low | Mismatch in polarity. |

| Water | Polar Protic | Low | The hydrophobic benzene ring and methoxymethyl group limit aqueous solubility, though it is expected to be higher than that of benzoic acid due to the ether group.[9] |

Hansen Solubility Parameters (HSP)

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[16][17][18][19][20] It calculates the chemical potential of a solute in a solvent based on the interactions of their molecular surfaces. This ab initio approach can provide highly accurate solubility predictions without the need for experimental data, making it an invaluable tool in modern drug development.[18]

Experimental Determination of Solubility

Theoretical predictions should always be validated by empirical data. The following section details robust protocols for the quantitative determination of solubility.

Saturated Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

dot

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or rotator and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume of solvent.[21]

-

Chromatographic Analysis (HPLC): Dilute the filtrate with a suitable mobile phase and analyze by HPLC using a validated method with a calibration curve. This is often the most accurate and precise method.

-

Titration: For acidic compounds like this compound, the concentration in the saturated solution can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using an appropriate indicator.[21]

-

High-Throughput Screening (HTS) Methods

For rapid screening of multiple solvents, miniaturized and automated versions of the shake-flask method can be employed. These systems use smaller volumes and 96-well plates, with quantification often performed by UV-Vis spectroscopy or HPLC.

Factors Influencing Solubility and Strategies for Enhancement

Several factors can be manipulated to improve the solubility of this compound.

Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature.[12] The van't Hoff equation can be used to describe the temperature dependence of solubility.[6] Therefore, performing reactions and crystallizations at elevated temperatures can be an effective strategy to increase the amount of dissolved solute.

pH Adjustment

As a carboxylic acid, the solubility of this compound is highly pH-dependent in aqueous or protic organic solvent systems.[22] Deprotonation of the carboxylic acid group by adding a base will form a more polar and, typically, more soluble salt.

dot

Caption: The effect of pH on the solubility of a carboxylic acid.

Co-solvency

The use of a co-solvent can significantly enhance solubility.[22] A small amount of a highly polar solvent (e.g., methanol) added to a less polar solvent can disrupt the crystal lattice of the solute and improve solvation.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in the public domain, a comprehensive understanding of its solubility can be achieved through the application of fundamental principles, theoretical modeling, and systematic experimental investigation. By leveraging knowledge of its physicochemical properties and data from analogous benzoic acid derivatives, researchers can make informed decisions regarding solvent selection. The experimental protocols detailed in this guide provide a robust framework for generating reliable solubility data, which is essential for the successful development and application of this important chemical intermediate in pharmaceutical and chemical synthesis.

References

- YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.

- Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.

- PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Nature Communications.

- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Benchchem.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- PubChem. This compound.

- EXPERIMENT 1 DETERMIN

- Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0).

- PubChem. 3-Methoxybenzoic Acid.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- ResearchGate. (2025, August 7).

- ChemScene. This compound.

- FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).